N'-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide
Description
Properties
IUPAC Name |
N'-acetyl-4-methylthieno[2,3-b]indole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-8(18)15-16-13(19)12-7-10-9-5-3-4-6-11(9)17(2)14(10)20-12/h3-7H,1-2H3,(H,15,18)(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHTWXWHAZQHTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC2=C(S1)N(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901162412 | |
| Record name | 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-acetylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818877 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477855-75-7 | |
| Record name | 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-acetylhydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477855-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-8H-thieno[2,3-b]indole-2-carboxylic acid 2-acetylhydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901162412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide typically involves the reaction of 8-methyl-8H-thieno[2,3-b]indole-2-carboxylic acid with hydrazine hydrate, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide, which can be further utilized in different chemical and biological studies .
Scientific Research Applications
N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of organic electronic materials and dyes
Mechanism of Action
The mechanism of action of N’-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to bind to the human 5-HT5A receptor, which plays a role in neurological functions .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s analogs differ primarily in the substituent attached to the hydrazide nitrogen. Key examples include:
Physicochemical Properties
- Solubility: The acetyl group’s moderate polarity may balance solubility in polar and non-polar media. In contrast, sulfonyl derivatives (e.g., 4-fluorobenzenesulfonyl) exhibit higher polarity due to the strong electron-withdrawing SO₂ group, reducing lipid solubility .
- Acidity : Sulfonyl analogs (predicted pKa ~7.31) are more acidic than acetyl or benzoyl derivatives, influencing ionization and binding interactions .
Biological Activity
N'-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, including pharmacological effects, molecular mechanisms, and structure-activity relationships.
The compound has the following chemical characteristics:
- Molecular Formula : C19H15N3O2S
- Molar Mass : 349.41 g/mol
- CAS Number : 477855-73-5
Research indicates that compounds similar to N'-acetyl-8-methyl-8H-thieno[2,3-b]indole derivatives exhibit various mechanisms of action. These include:
- Enzyme Inhibition : Many indole-based compounds act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission and neurodegenerative diseases. For instance, modifications in the indole structure have shown varying degrees of inhibition against these enzymes, with some derivatives achieving significant selectivity and potency .
- Cell Cycle Arrest : Certain derivatives have been reported to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, suggesting potential anticancer properties .
Antioxidant Properties
Indole derivatives often exhibit antioxidant activity, which is crucial for mitigating oxidative stress in cells. This property is particularly relevant in neuroprotection and cancer therapy.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of indole-based compounds. For example, some derivatives have demonstrated the ability to cross the blood-brain barrier (BBB) effectively, reducing cholinergic dysfunctions and inflammation in models of neurodegeneration .
Anticancer Activity
This compound has shown promise as an anticancer agent. In vitro studies indicate that specific modifications can enhance its cytotoxic effects against various cancer cell lines. The structural variations can lead to improved interactions with target proteins involved in cell proliferation and survival pathways .
Case Studies
- Inhibition of Cholinesterases : A study evaluated several indole derivatives for their inhibitory effects on AChE and BChE. Compounds with certain substitutions on the indole ring showed IC50 values in the low micromolar range, indicating strong inhibitory activity .
- Cytotoxicity Assessment : In a comparative study involving different indole derivatives, this compound was assessed for its cytotoxic effects on human cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as a chemotherapeutic agent .
Data Table: Biological Activity Summary
Q & A
Q. What are the standard synthetic routes for preparing N'-acetyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide?
The compound can be synthesized via cyclocondensation reactions using thienoindole precursors. A typical approach involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazolones or thioureas in acetic acid, followed by acetylation of the hydrazide moiety. Key steps include:
- Refluxing with sodium acetate (2.0 equiv) and acetic acid for 3–5 hours to form the thiazole-indole core .
- Purification via recrystallization from DMF/acetic acid to isolate the crystalline product .
- Acetylation using acetyl chloride or anhydride to introduce the N'-acetyl group, monitored by TLC .
Q. How can researchers confirm the structural integrity of this compound?
Comprehensive characterization involves:
- 1H/13C NMR : Assign peaks for the thienoindole core (e.g., aromatic protons at δ 7.2–8.5 ppm) and acetyl group (δ ~2.1 ppm for CH3) .
- IR spectroscopy : Identify N-H stretches (~3250 cm⁻¹ for hydrazide) and carbonyl vibrations (1680–1720 cm⁻¹ for acetyl and carbohydrazide) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
- Melting point analysis : Compare experimental values (e.g., 158–216°C for analogous indole-carbohydrazides) with literature .
Q. What preliminary biological assays are suitable for evaluating its activity?
Initial screening can include:
- Antioxidant assays : DPPH radical scavenging or FRAP tests, as used for structurally similar (E)-N'-benzylidene-indole-carbohydrazides .
- Kinase inhibition : Janus kinase (JAK) inhibition assays, leveraging structural parallels to pyrrolo[2,3-b]pyridine derivatives .
- Cytotoxicity studies : MTT assays on cancer cell lines to assess therapeutic potential .
Advanced Research Questions
Q. How can synthesis yields be optimized for complex derivatives of this compound?
Variations in reaction conditions significantly impact yields:
- Solvent choice : Acetic acid promotes cyclization but may require dilution to prevent side reactions (e.g., dimerization) .
- Catalyst optimization : Sodium acetate (2.0 equiv) enhances condensation efficiency, while excess may lead to byproducts .
- Temperature control : Reflux at 110–120°C balances reaction rate and decomposition risks .
- Workup modifications : Sequential washing with ethanol and diethyl ether improves purity .
Q. How should researchers resolve contradictions in spectral data during characterization?
Discrepancies in NMR or IR data may arise from:
- Tautomerism : The thienoindole core may exhibit keto-enol tautomerism, altering peak positions. Use deuterated DMSO for stability .
- Impurity interference : Recrystallize from DMF/acetic acid (1:1) to remove unreacted starting materials .
- Dynamic exchange : Low-temperature NMR (e.g., –40°C) can suppress signal broadening in flexible hydrazide moieties .
Q. What advanced pharmacological models are recommended for mechanistic studies?
For target validation:
- Molecular docking : Screen against JAK2 or COX-1/COX-2 active sites using software like AutoDock Vina, referencing pyrrolo[2,3-b]pyridine inhibitors .
- In vivo antiplatelet assays : Use ADP-induced platelet aggregation models in rodents, as applied to piperidino[2,3-b]piperazine derivatives .
- Metabolic stability tests : LC-MS/MS to monitor hepatic microsomal degradation, critical for drug-likeness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
